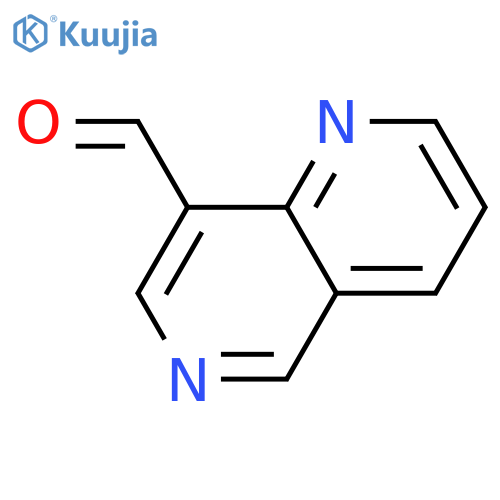Cas no 885278-16-0 (1,6-naphthyridine-8-carbaldehyde)
1,6-ナフチリジン-8-カルバアルデヒドは、複素環式化合物の一種であり、ナフチリジン骨格にアルデヒド基が導入された特徴的な構造を有します。この化合物は、医薬品中間体や有機合成の分野において高い有用性を示し、特にキノリン系化合物の合成前駆体として重要な役割を果たします。アルデヒド基の反応性を活かした多様な誘導体化が可能であり、精密有機合成や創薬研究において高い汎用性を発揮します。また、その特異的な電子特性は、機能性材料の開発における応用も期待されています。高い純度と安定性を備えており、研究用途に適した信頼性の高い試薬です。

885278-16-0 structure
商品名:1,6-naphthyridine-8-carbaldehyde
1,6-naphthyridine-8-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1,6-Naphthyridine-8-carboxaldehyde
- [1,6]Naphthyridine-8-carbaldehyde
- 1,6-NAPHTHYRIDINE-8-CARBALDEHYDE
- CS-0342160
- AB28388
- RBNHLMJPAYWTHH-UHFFFAOYSA-N
- AKOS006237889
- DB-077743
- SCHEMBL2012291
- 885278-16-0
- DTXSID10697905
- 1,6-naphthyridine-8-carbaldehyde
-
- MDL: MFCD06739014
- インチ: InChI=1S/C9H6N2O/c12-6-8-5-10-4-7-2-1-3-11-9(7)8/h1-6H
- InChIKey: RBNHLMJPAYWTHH-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CN=CC2=C1N=CC=C2
計算された属性
- せいみつぶんしりょう: 158.04800
- どういたいしつりょう: 158.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- PSA: 42.85000
- LogP: 1.44230
1,6-naphthyridine-8-carbaldehyde セキュリティ情報
1,6-naphthyridine-8-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,6-naphthyridine-8-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM141396-250mg |
[1,6]Naphthyridine-8-carbaldehyde |
885278-16-0 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM141396-1g |
[1,6]Naphthyridine-8-carbaldehyde |
885278-16-0 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A219007688-1g |
1,6-Naphthyridine-8-carbaldehyde |
885278-16-0 | 95% | 1g |
$2895.00 | 2023-08-31 | |
| Chemenu | CM141396-1g |
[1,6]Naphthyridine-8-carbaldehyde |
885278-16-0 | 95% | 1g |
$830 | 2021-08-05 | |
| eNovation Chemicals LLC | Y1124754-500mg |
[1,6]Naphthyridine-8-carbaldehyde |
885278-16-0 | 95% | 500mg |
$1450 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0060-5g |
[1,6]Naphthyridine-8-carbaldehyde |
885278-16-0 | 97% | 5g |
¥69934.03 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0060-50mg |
[1,6]Naphthyridine-8-carbaldehyde |
885278-16-0 | 97% | 50mg |
¥2605.69 | 2025-01-20 | |
| eNovation Chemicals LLC | Y1124754-250mg |
[1,6]Naphthyridine-8-carbaldehyde |
885278-16-0 | 95% | 250mg |
$890 | 2025-02-19 | |
| Ambeed | A358026-1g |
1,6-Naphthyridine-8-carbaldehyde |
885278-16-0 | 98+% | 1g |
$1384.0 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412830-100mg |
[1,6]Naphthyridine-8-carbaldehyde |
885278-16-0 | 98+% | 100mg |
¥2484.00 | 2024-04-27 |
1,6-naphthyridine-8-carbaldehyde 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
885278-16-0 (1,6-naphthyridine-8-carbaldehyde) 関連製品
- 933717-10-3(1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde)
- 13669-42-6(quinoline-3-carbaldehyde)
- 38707-70-9(quinoline-8-carbaldehyde)
- 22934-43-6(8-methylquinoline-6-carbaldehyde)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:885278-16-0)1,6-naphthyridine-8-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):1246.0